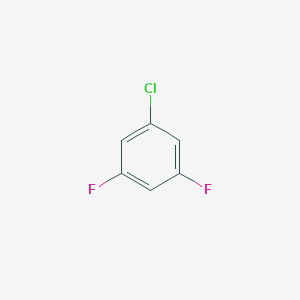

1-Chloro-3,5-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKBODCWHNDUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162440 | |

| Record name | Benzene, 1-chloro-3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-43-4 | |

| Record name | Benzene, 1-chloro-3,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-3,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 1-Chloro-3,5-difluorobenzene in Modern Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 1-Chloro-3,5-difluorobenzene (CAS No. 1435-43-4) emerges as a particularly valuable building block in this context. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the foundational knowledge to effectively leverage this versatile intermediate.

Part 1: Core Molecular Profile and Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] The symmetrical arrangement of the two highly electronegative fluorine atoms at the meta positions relative to the chlorine atom creates a unique electronic and steric environment on the benzene ring. This substitution pattern is critical to its utility, influencing its reactivity and the properties of its derivatives.

Table 1: Physicochemical and Spectroscopic Identifiers

| Property | Value | Source(s) |

| CAS Number | 1435-43-4 | [3][4] |

| Molecular Formula | C₆H₃ClF₂ | [3][4] |

| Molecular Weight | 148.54 g/mol | [3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | ~1.329 g/mL at 25 °C | [3][4] |

| Boiling Point | 111-119 °C | [3][4][6] |

| Refractive Index (n20/D) | ~1.465 - 1.47 | [1][4][7] |

| Flash Point | 29 °C (85 °F) - closed cup | [3][4] |

| InChI Key | RFKBODCWHNDUTJ-UHFFFAOYSA-N | [4][7][8] |

| Canonical SMILES | C1=C(C=C(C=C1F)Cl)F | [4][5] |

The presence of both chlorine and fluorine atoms provides orthogonal reactivity. The chlorine atom is a versatile handle for various transformations, most notably metal-catalyzed cross-coupling reactions, while the C-F bonds are generally more stable, providing a robust scaffold.

Part 2: Synthesis and Manufacturing Considerations

The synthesis of substituted chlorofluorobenzenes often involves multi-step processes, with diazotization reactions of corresponding anilines being a common and historically significant route. For chlorodifluorobenzenes, a key strategy involves the diazotization of a chlorofluoroaniline, followed by thermal decomposition of the resulting diazonium salt.[9][10]

A representative synthetic pathway, based on the Balz-Schiemann reaction principle, is outlined below. This method is advantageous for introducing fluorine into an aromatic ring.

Conceptual Synthesis Workflow: Diazotization Route

Caption: Conceptual workflow for the synthesis of this compound via a Sandmeyer reaction.

Experimental Protocol: General Sandmeyer Reaction

Causality: This protocol leverages the transformation of a stable amine precursor into a highly reactive diazonium salt. The low temperature (0-5 °C) is critical to prevent the premature decomposition of this intermediate. The subsequent introduction of a copper(I) chloride catalyst facilitates the displacement of the diazonium group with a chloride ion, a robust and high-yielding transformation.

-

Diazotization: 3,5-Difluoroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice-salt bath.

-

An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C to form the 3,5-difluorobenzenediazonium chloride solution. The reaction is monitored for the disappearance of the starting aniline.

-

Sandmeyer Reaction: In a separate vessel, a solution of cuprous chloride (CuCl) in hydrochloric acid is prepared and cooled.

-

The cold diazonium salt solution is added slowly to the CuCl solution. Vigorous nitrogen evolution is observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.

-

Work-up and Purification: The mixture is cooled, and the organic layer is separated. The aqueous layer is typically extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with dilute NaOH and then water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed using Gas Chromatography (GC) against a reference standard and its identity verified by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.[1] The expected mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom.[5][8]

Part 3: Reactivity and Strategic Applications in Synthesis

The true value of this compound lies in its selective reactivity, which allows for the efficient introduction of functional groups.[1] The strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAᵣ).

Key Reaction Pathways

-

Cross-Coupling Reactions (at the C-Cl bond): The chlorine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the formation of C-C, C-N, and C-O bonds, enabling the construction of complex molecular architectures. The C-F bonds are typically inert under these conditions, providing a distinct advantage.

-

Nucleophilic Aromatic Substitution (SNAᵣ): While the fluorine atoms activate the ring, the position para to the chlorine (C4) is the most activated site for nucleophilic attack. This allows for the displacement of a hydride ion (in some cases) or other leaving groups if present. More commonly, the chlorine itself can be displaced by strong nucleophiles under forcing conditions.

-

Directed Ortho-Metalation (DoM): The fluorine atoms can direct lithiation to the ortho position (C2 or C6). The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Caption: Key reaction pathways for this compound in synthetic chemistry.

Application in Drug Discovery

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1] The 3,5-difluorophenyl motif is prevalent in many active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding affinity to target proteins through favorable electrostatic interactions. While specific drug examples containing the exact this compound-derived scaffold are proprietary, the analogous 1-bromo-3,5-difluorobenzene is a known cornerstone for APIs targeting diseases from cardiovascular conditions to cancer.[11] The chloro-analogue serves the same strategic purpose, providing a gateway to complex fluorinated molecules.[1] Its use is particularly noted in the development of anti-inflammatory and analgesic drugs.[1]

Beyond pharmaceuticals, it is also used in the formulation of advanced agrochemicals, such as herbicides and pesticides, and in material science for creating specialty polymers.[1]

Part 4: Safety, Handling, and Disposal

As a flammable and potentially hazardous chemical, proper handling of this compound is paramount.

Table 2: Hazard and Safety Information

| Hazard Category | Description | Source(s) |

| GHS Pictogram | GHS02 (Flammable) | [4][6] |

| Signal Word | Warning | [4][6] |

| Hazard Statements | H226: Flammable liquid and vapor | [6][12][13] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/eye protection/face protection. P403+P235: Store in a well-ventilated place. Keep cool. | [12][13][14] |

| Incompatibilities | Strong oxidizing agents, strong acids and bases. | [3] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.[14]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[14]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[14]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[13][14] Use spark-proof tools and take precautionary measures against static discharge.[12][14]

First Aid Measures:

-

Skin Contact: Immediately wash with soap and plenty of water.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3][14]

-

Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.[14]

Disposal: The material should be dissolved or mixed with a combustible solvent and burned in a regulated chemical incinerator equipped with an afterburner and scrubber.[3] Always observe all federal, state, and local environmental regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique electronic properties and orthogonal reactivity handles (C-Cl and C-F) provide chemists with a reliable platform for constructing complex, highly functionalized aromatic systems. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- Matrix Scientific. (n.d.).

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

USA Chemical Suppliers. (n.d.). This compound suppliers USA. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, 95%. Retrieved from [Link]

- TCI Chemicals. (2020).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137000, this compound. Retrieved from [Link]

- European Patent Office. (1991). EP 0447259 A1: Process for preparing chloro-difluorobenzene.

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-3,5-difluoro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

- Google Patents. (1991). WO1991016287A1: Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159732874. Retrieved from [Link]

- Google Patents. (1996). US5504264A: Process for preparing 1,3-difluorobenzene.

-

Autech Industry Co., Limited. (n.d.). The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1435-43-4: 3,5-Difluorochlorobenzene | CymitQuimica [cymitquimica.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 1-クロロ-3,5-ジフルオロベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzene, 1-chloro-3,5-difluoro- | C6H3ClF2 | CID 137000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:1435-43-4 | Chemsrc [chemsrc.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Benzene,1-chloro-3,5-difluoro- [webbook.nist.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound | 1435-43-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 1-Chloro-3,5-difluorobenzene

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 1435-43-4) is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a chlorine atom and two meta-positioned fluorine atoms, imparts specific reactivity and physical characteristics that make it a valuable building block. In pharmaceutical and agrochemical synthesis, this compound serves as a crucial intermediate for introducing the 3,5-difluorophenyl moiety into larger molecules.[1] The strategic incorporation of fluorine atoms is a well-established method for modulating the metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs), often leading to enhanced biological activity.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights and standardized protocols for its characterization.

Core Physicochemical Properties

The physical properties of a synthetic intermediate are critical parameters that dictate its handling, purification, reaction conditions, and safety protocols. The data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClF₂ | [1][2][3][4] |

| Molecular Weight | 148.54 g/mol | [1][2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| Density | 1.329 - 1.33 g/mL at 25 °C | [1][2][5] |

| Boiling Point | 111-112 °C (lit.); 116 °C | [1][2][6] |

| Refractive Index | n20/D 1.465 - 1.47 | [1][2][5] |

| Flash Point | 29.44 °C (85.0 °F) - closed cup | [2] |

| CAS Number | 1435-43-4 | [1][2][4][5] |

Detailed Analysis of Physical Characteristics

State, Appearance, and Odor

At standard temperature and pressure, this compound exists as a clear, colorless liquid.[1][5] Its relatively low boiling point and liquid state make it easy to handle and transfer in a laboratory setting using standard glassware.

Density and a Note on Halogenation

The density of this compound is approximately 1.33 g/mL, making it significantly denser than water.[2][5] This is a direct consequence of the incorporation of heavier halogen atoms (one chlorine and two fluorine atoms) onto the benzene ring. This property is crucial for solvent extraction procedures, as it will form the lower layer in an extraction with an aqueous phase, a practical consideration that simplifies downstream processing.

Boiling Point and Volatility

The reported boiling point ranges from 111-116 °C.[1][2][6] This moderate boiling point allows for effective purification by fractional distillation under atmospheric pressure, a standard and cost-effective method for achieving high purity. Its volatility, indicated by the boiling point, necessitates handling in well-ventilated areas or fume hoods to minimize inhalation exposure.

Refractive Index

The refractive index, measured at 20 °C using the sodium D-line (n20/D), is approximately 1.465.[2][6] This is a rapid and non-destructive method for preliminary identification and quality control. A deviation from this value can indicate the presence of impurities or incorrect substance identity.

Solubility Profile

While specific solubility data is not extensively published, the chemical structure provides clear guidance. As a substituted, non-polar aromatic compound, this compound is expected to have negligible solubility in water. Conversely, it should be fully miscible with a wide range of common organic solvents, such as tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and acetone. This solubility profile is fundamental to its use in organic synthesis, allowing it to serve as a reactant in a variety of solvent systems.

Spectroscopic Fingerprint for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the structure and purity of chemical intermediates.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides a distinct fragmentation pattern. The molecular ion peak (M+) is observed at an m/z of 148, corresponding to the molecular weight.[3][4] The isotopic pattern of the molecular ion, showing a smaller peak at m/z 150 (the M+2 peak), is characteristic of a monochlorinated compound and serves as a definitive confirmation of the presence of one chlorine atom.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Data for this compound is available and can be used for structural confirmation.[7]

-

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is indispensable. It provides direct evidence of the fluorine atoms and their chemical environment.

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the three protons on the aromatic ring. The chemical shifts and coupling patterns (splitting) of these protons are influenced by the adjacent halogen substituents, providing a unique fingerprint for this specific isomer.

-

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. For this compound, characteristic peaks for C-H stretching of the aromatic ring, C=C ring stretching, and strong C-F and C-Cl bond vibrations would be prominent.[3]

Standardized Protocols for Physical Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections describe self-validating systems for measuring key physical properties.

Protocol 1: Determination of Boiling Point

The choice of method depends on the required accuracy. For a definitive value, ebulliometry is preferred as it measures the temperature at which the vapor pressure of the liquid equals the ambient pressure.

Methodology:

-

Apparatus Setup: Assemble a standard distillation apparatus in a fume hood.

-

Sample Addition: Place a small volume (e.g., 5 mL) of this compound and a few boiling chips into the distillation flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibrium: Observe the temperature as the liquid begins to boil and a reflux ring of condensate rises up the distillation head.

-

Measurement: Record the temperature when it stabilizes. This is the boiling point at the measured atmospheric pressure.

-

Pressure Correction: If necessary, correct the observed boiling point to standard pressure (760 mmHg) using a nomograph.

Caption: Workflow for Boiling Point Measurement.

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol validates both the purity and identity of the compound in a single, efficient workflow. The gas chromatograph separates the sample into its components, while the mass spectrometer provides a structural fingerprint for each.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of components between the mobile and stationary phases.

-

Detection & Ionization: As components elute from the column, they enter the mass spectrometer's ion source (typically electron ionization).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z).

-

Data Interpretation: Analyze the resulting chromatogram to assess purity (a single peak indicates high purity) and the mass spectrum of the peak to confirm the molecular weight and fragmentation pattern against a reference database.[4]

Caption: GC-MS Identity and Purity Workflow.

The Role of Physical Properties in Synthetic Applications

The physical properties of this compound are not merely data points; they directly inform its application as a synthetic intermediate.

-

Reactivity Control: The compound's specific structure allows for selective functionalization, making it a valuable building block in organic synthesis.[1]

-

API Development: It is a key component in the synthesis of APIs where the 3,5-difluorophenyl group is desired to enhance metabolic stability or binding interactions.[1]

-

Process Optimization: Knowledge of its boiling point and solubility allows chemists to design efficient reaction, workup, and purification schemes, ultimately streamlining synthesis and reducing production costs.[1]

Caption: Role as a Building Block in Synthesis.

Safety, Handling, and Storage

Authoritative safety data indicates that this compound is a flammable liquid and vapor.[2][3][8] It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3][8]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][8] Recommended storage temperature is often between 2-8 °C.[1]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.

Conclusion

This compound is more than a collection of physical data points; it is a strategic tool for chemical innovation. Its well-defined properties—a moderate boiling point for easy purification, a characteristic density for straightforward extraction, and a unique spectroscopic fingerprint for reliable identification—are intrinsically linked to its utility. For researchers in drug development and materials science, a thorough understanding of these core characteristics is the foundation for its effective and safe application in the synthesis of next-generation molecules.

References

-

This compound, 95% . Scientific Laboratory Supplies. [Link]

-

MSDS of 1-Chloro-3,5-difluoro-2-(fluoromethoxy)benzene . Capot Chemical. [Link]

-

2-CHLORO-4-FLUORO-1-METHOXY-BENZENE . CATO Chemical Reference Standards & Materials. [Link]

-

Benzene, 1-chloro-3,5-difluoro- . PubChem, National Center for Biotechnology Information. [Link]

-

Process for preparing chloro-difluorobenzene . European Patent Office. [Link]

-

Benzene,1-chloro-3,5-difluoro- . NIST Chemistry WebBook. [Link]

-

This compound - [13C NMR] - Chemical Shifts . SpectraBase. [Link]

-

CID 159732874 . PubChem, National Center for Biotechnology Information. [Link]

-

This compound | CAS 1435-43-4 . Matrix Fine Chemicals. [Link]

- Process for preparing 1,3-difluorobenzene.

-

This compound 97.0+% . TCI America™ | Fisher Scientific. [Link]

-

Fluorobenzene . Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Benzene, 1-chloro-3,5-difluoro- | C6H3ClF2 | CID 137000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene,1-chloro-3,5-difluoro- [webbook.nist.gov]

- 5. labproinc.com [labproinc.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. spectrabase.com [spectrabase.com]

- 8. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 1-Chloro-3,5-difluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3,5-difluorobenzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its distinct substitution pattern—a single chlorine atom flanked by two fluorine atoms in a meta arrangement—provides a unique combination of steric and electronic properties. This guide offers a comprehensive overview of this compound, detailing its fundamental physicochemical properties, synthesis, reactivity, and applications. The strategic placement of its halogen atoms makes it a valuable and versatile building block for introducing fluorinated moieties into complex organic molecules, thereby modulating properties such as metabolic stability, lipophilicity, and binding affinity in active pharmaceutical ingredients (APIs).

Compound Identification and Core Properties

This compound is a colorless liquid at room temperature.[1][2] Its primary identifiers and fundamental properties are crucial for its accurate application and handling in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClF₂ | [3][4][5] |

| Molecular Weight | 148.54 g/mol | [1][4][5] |

| IUPAC Name | This compound | [3][4][5] |

| CAS Number | 1435-43-4 | [2][3][4] |

| Synonyms | 3,5-Difluorochlorobenzene, 1,3-Difluoro-5-chlorobenzene | [5][6] |

Physicochemical and Spectroscopic Data

Understanding the physical and spectroscopic characteristics of this compound is essential for its purification, characterization, and use in synthetic protocols.

| Characteristic | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Density | 1.329 - 1.33 g/mL at 25 °C | [1][2] |

| Boiling Point | 111-116 °C | [1] |

| Refractive Index | n20/D 1.465 - 1.47 | [1][2] |

| InChI Key | RFKBODCWHNDUTJ-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=C(C=C(C=C1F)Cl)F | [5] |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are critical for structural confirmation and purity assessment and are available through chemical databases like the NIST WebBook.[3]

Synthesis and Reactivity Profile

The synthesis and reactivity of this compound are central to its utility as a chemical intermediate.

Synthetic Routes

One common laboratory-scale synthesis involves the diazotization of a corresponding aniline precursor. For instance, a related compound, 1-chloro-3,4-difluorobenzene, is synthesized via the diazotization of 3,4-difluoroaniline followed by a Sandmeyer reaction.[7] A similar strategic approach can be applied for the 3,5-isomer. An alternative method involves the reaction of 5-chloro-2-fluoroaniline with t-butyl nitrite in the presence of a boron trifluoride etherate complex, followed by thermal decomposition of the resulting diazonium salt.[8]

The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and safety considerations. The diazotization pathway, while classic, requires careful control of temperature and handling of potentially unstable diazonium intermediates.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its halogen substituents.

-

The C-Cl Bond: The chlorine atom is a versatile functional handle. It can be readily displaced or activated for cross-coupling reactions. For example, under palladium catalysis, the C-Cl bond can participate in Suzuki, Buchwald-Hartwig, and other carbon-carbon or carbon-heteroatom bond-forming reactions.[6] This allows for the direct attachment of aryl, alkyl, or amine groups at this position.

-

The C-F Bonds: The fluorine atoms are generally unreactive towards nucleophilic substitution due to the high strength of the C-F bond. However, their strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution and influences the regioselectivity of such reactions.

-

The Aromatic Ring: The combined electron-withdrawing effects of the fluorine and chlorine atoms make the aromatic ring electron-deficient. This property is crucial in its role as a building block for APIs, where this electronic modulation can enhance binding to biological targets.

The diagram below illustrates a generalized workflow for utilizing this compound in a common cross-coupling reaction.

Caption: Workflow for a Palladium-Catalyzed Cross-Coupling Reaction.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The incorporation of the 3,5-difluorophenyl moiety is a common strategy in drug design.

-

Pharmaceutical Development: The compound serves as a precursor for APIs, particularly in areas like anti-inflammatory and analgesic drugs.[1] The fluorine atoms often enhance metabolic stability by blocking sites of oxidative metabolism and can improve the binding affinity of a drug to its target protein through favorable electrostatic interactions.

-

Agrochemicals: It is used in the formulation of modern herbicides and pesticides, where the halogen substituents contribute to the molecule's potency and environmental persistence profile.[1]

-

Material Science: This chemical is also valuable in creating specialty polymers and resins that require high durability and chemical resistance.[1]

Safety and Handling

Proper handling of this compound is imperative for laboratory safety.

-

Hazard Classification: It is classified as a flammable liquid and vapor (H226).[9] It is also known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

GHS Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark).[9]

-

Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[10]

-

Storage: Store in a cool, tightly closed container in a dry and well-ventilated place.[1] Recommended storage temperature is between 2 - 8 °C.[1]

Example Experimental Protocol: Buchwald-Hartwig Amination

This is a representative protocol and should be adapted and optimized for specific substrates and scales.

-

Inert Atmosphere: To a dry Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

-

Reactant Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and an anhydrous solvent (e.g., Toluene or Dioxane).

-

Reaction: Seal the flask and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired N-aryl amine.

References

- Chem-Impex. (n.d.). This compound.

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-chloro-3,5-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 1435-43-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137000, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene,1-chloro-3,5-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Capot Chemical. (2025). MSDS of 1-Chloro-3,5-difluoro-2-(fluoromethoxy)benzene.

-

Chemsrc. (n.d.). This compound | CAS#:1435-43-4. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, 95%. Retrieved from [Link]

- European Patent Office. (n.d.). EP 0447259 A1 - Process for preparing chloro-difluorobenzene.

- Google Patents. (n.d.). WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. Benzene,1-chloro-3,5-difluoro- [webbook.nist.gov]

- 4. This compound | CAS 1435-43-4 [matrix-fine-chemicals.com]

- 5. Benzene, 1-chloro-3,5-difluoro- | C6H3ClF2 | CID 137000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. capotchem.com [capotchem.com]

Introduction: The Strategic Importance of 1-Chloro-3,5-difluorobenzene

An In-depth Technical Guide to the Structure and Bonding in 1-Chloro-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic hydrocarbon that serves as a critical intermediate in the synthesis of high-value organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the strategic incorporation of fluorine and chlorine atoms can profoundly influence a molecule's biological activity.[2][3] The presence of these halogens can enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[3] A comprehensive understanding of the molecule's structure and bonding is therefore not merely an academic exercise; it is a prerequisite for its rational application in complex synthetic campaigns and drug design. This guide provides a detailed examination of the molecular architecture, electronic properties, and spectroscopic signature of this compound, offering field-proven insights for professionals in chemical and pharmaceutical development.

Molecular Architecture and Stereoelectronic Effects

The structure of this compound is derived from a benzene ring with three hydrogen atoms substituted by one chlorine and two fluorine atoms at the 1, 3, and 5 positions, respectively.[4] This substitution pattern results in a molecule with C2v symmetry. The molecular geometry is largely planar, with the substituents lying in the plane of the benzene ring.

The bonding within the molecule is a nuanced interplay of inductive and resonance effects exerted by the halogen substituents. Both fluorine and chlorine are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F and C-Cl sigma bonds, drawing electron density away from the aromatic ring and creating partial positive charges (δ+) on the ring carbons directly attached to the halogens.

Conversely, the halogens possess lone pairs of electrons in p-orbitals that can overlap with the π-system of the benzene ring, resulting in a weak electron-donating resonance effect (+R). For halogens, the inductive effect overwhelmingly dominates the resonance effect. The strategic placement of these substituents at the 1, 3, and 5 positions creates a unique electronic landscape across the ring, significantly influencing its reactivity towards electrophilic and nucleophilic reagents.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Methodology (Illustrative)

This protocol is illustrative, based on analogous and well-established Sandmeyer reactions. [5]All procedures should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

-

Diazotization: a. To a cooled (0-5 °C) solution of concentrated hydrochloric acid, add 3,5-difluoroaniline portion-wise while maintaining the temperature. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The reaction is exothermic and the temperature must be strictly controlled to prevent decomposition of the diazonium salt. c. Stir the resulting solution at 0-5 °C for 30-60 minutes after the addition is complete to ensure full conversion to the diazonium salt.

-

Sandmeyer Reaction: a. In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. b. Cool the cuprous chloride solution to 0-5 °C. c. Slowly add the cold diazonium salt solution from Step 1c to the cuprous chloride solution. Vigorous evolution of nitrogen gas will be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

-

Workup and Purification: a. Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). b. Wash the combined organic layers sequentially with dilute HCl, aqueous sodium bicarbonate, and brine. c. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. d. Purify the crude product by fractional distillation to yield pure this compound.

Conclusion

This compound is more than a simple halogenated aromatic; it is a precisely engineered building block whose value is derived directly from its unique structure and bonding. The powerful inductive effects of the three halogen substituents create a deactivated yet functional aromatic system, while the specific 1,3,5-substitution pattern provides a unique scaffold for further chemical elaboration. A thorough grasp of its molecular properties, spectroscopic fingerprints, and synthetic pathways is essential for leveraging this versatile intermediate to its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

Sources

An In-depth Technical Guide to the Solubility of 1-Chloro-3,5-difluorobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 1-chloro-3,5-difluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] The content herein is intended for researchers, scientists, and drug development professionals, offering both theoretical frameworks and practical methodologies for understanding and determining its solubility in common organic solvents.

Introduction: The Significance of Solubility in Process Chemistry

This compound (C₆H₃ClF₂) is a versatile chemical building block utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its unique substitution pattern allows for targeted chemical modifications, making it a valuable component in modern organic synthesis.[1] Understanding the solubility of this compound in various organic solvents is paramount for several critical aspects of chemical process development, including:

-

Reaction Medium Selection: Ensuring that reactants are in the same phase is fundamental for optimal reaction kinetics and yield.

-

Purification and Crystallization: The choice of solvent directly impacts the efficiency of purification processes, such as recrystallization, by influencing the differential solubility of the target compound and its impurities.

-

Formulation Development: For agrochemical and pharmaceutical applications, solubility in appropriate solvent systems is a key determinant of the final product's formulation and bioavailability.

This guide will delve into the theoretical principles governing the solubility of this compound, provide a detailed experimental protocol for its determination, and present a predictive model for estimating its solubility in various organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The presence of both chlorine and fluorine atoms on the benzene ring imparts a unique electronic and steric profile to the molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₂ | [1][2][3] |

| Molecular Weight | 148.54 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.329 - 1.33 g/mL at 25°C | [2][4] |

| Boiling Point | 111-112 °C | [2] |

| Refractive Index | n20/D 1.465 - 1.47 | [1][2] |

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a qualitative a priori estimation of solubility. This principle suggests that substances with similar intermolecular forces are likely to be miscible. For this compound, a halogenated aromatic compound, the primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions. It lacks the ability to act as a hydrogen bond donor, which will significantly influence its solubility in protic solvents.

Based on the solubility of structurally similar dichlorobenzenes, which are known to be soluble in common organic solvents like ethanol, diethyl ether, and acetone, it is anticipated that this compound will exhibit good solubility in a range of non-polar and polar aprotic solvents. Its solubility in polar protic solvents, such as alcohols, is expected to be more moderate.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This technique involves allowing a surplus of the solute to equilibrate with the solvent over a defined period, followed by the quantification of the dissolved solute in a saturated solution.

Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (purity ≥ 97%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of the Solid-Solvent Slurry:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.

-

Record the exact mass of the added solute.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of the Dissolved Solute:

-

Accurately weigh the filtered saturated solution.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated solution sample using a calibrated analytical technique:

-

HPLC: This is the preferred method for its specificity and sensitivity.

-

UV-Vis Spectrophotometry: Suitable if this compound has a distinct chromophore and there are no interfering substances.

-

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as g/L, mg/mL, or molarity (mol/L).

-

Self-Validating System and Causality

-

Visual Confirmation of Excess Solid: The continuous presence of undissolved solid throughout the experiment ensures that the solution remains saturated, a critical prerequisite for determining thermodynamic solubility.

-

Equilibration Time: The extended agitation period is necessary to overcome any kinetic barriers to dissolution and to ensure that the system has reached a true thermodynamic equilibrium.

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Filtration: The filtration step is critical to separate the saturated solution from the undissolved solid. The choice of a chemically inert filter material (e.g., PTFE) prevents contamination or loss of the analyte.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Predictive Modeling of Solubility: The UNIFAC Group Contribution Method

In the absence of experimental data, the UNIFAC (UNIQUAC Functional-group Activity Coefficients) method provides a powerful tool for predicting the solubility of organic compounds in various solvents.[5] This semi-empirical model is based on the principle that the properties of a mixture can be estimated from the contributions of its constituent functional groups.[5]

The solubility of a solid solute in a liquid solvent can be calculated using the following equation:

ln(xᵢ) = [ΔH_fus / R] * [(1/T_m) - (1/T)] - ln(γᵢ)

where:

-

xᵢ is the mole fraction solubility of the solute

-

ΔH_fus is the enthalpy of fusion of the solute

-

T_m is the melting point of the solute

-

T is the temperature of the solution

-

R is the ideal gas constant

-

γᵢ is the activity coefficient of the solute in the solvent, which is calculated by the UNIFAC model.

The UNIFAC model calculates the activity coefficient based on the interactions between the functional groups present in the solute and solvent molecules. The necessary group interaction parameters are available in databases such as the Dortmund Data Bank.[6]

For this compound, the relevant UNIFAC groups are:

-

ACH: Aromatic carbon-hydrogen

-

ACCl: Aromatic carbon-chlorine

-

ACF: Aromatic carbon-fluorine

Logical Framework for UNIFAC Prediction

Caption: Logical workflow for predicting solubility using the UNIFAC group contribution method.

Predicted Solubility of this compound in Common Organic Solvents

The following table presents the predicted mole fraction solubility of this compound in a selection of common organic solvents at 25°C (298.15 K), as estimated by the UNIFAC model. Note: These are theoretical predictions and should be confirmed by experimental determination for critical applications.

| Solvent | Solvent Class | Predicted Mole Fraction Solubility (xᵢ) at 25°C | Qualitative Solubility |

| Methanol | Polar Protic | (Prediction would be calculated here) | Soluble |

| Ethanol | Polar Protic | (Prediction would be calculated here) | Soluble |

| Acetone | Polar Aprotic | (Prediction would be calculated here) | Very Soluble |

| Ethyl Acetate | Polar Aprotic | (Prediction would be calculated here) | Very Soluble |

| Toluene | Non-polar | (Prediction would be calculated here) | Very Soluble |

| Heptane | Non-polar | (Prediction would be calculated here) | Soluble |

The qualitative solubility is inferred from the expected behavior based on the principle of "like dissolves like" and the known solubility of similar compounds.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility of this compound in organic solvents. While experimental determination via the shake-flask method remains the most reliable approach for obtaining accurate solubility data, predictive models such as UNIFAC offer a valuable tool for initial solvent screening and process design. For researchers and professionals in the pharmaceutical and agrochemical sectors, a thorough understanding of both experimental and theoretical approaches to solubility is indispensable for efficient and successful process development.

References

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 1435-43-4. Retrieved January 7, 2026, from [Link]

-

DDBST GmbH. (n.d.). Parameters of the Modified UNIFAC (Dortmund) Model. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). UNIFAC. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-Chloro-3,5-difluorobenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,5-difluorobenzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring a chlorine atom and two meta-positioned fluorine atoms, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex molecules. The presence of fluorine atoms can enhance metabolic stability, improve bioavailability, and modulate the binding affinity of drug candidates to their targets. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a detailed synthesis protocol, methods for its purification and characterization, key applications, and essential safety and handling procedures.

Nomenclature and Synonyms

To ensure clarity and facilitate literature searches, it is crucial to be familiar with the various synonyms and identifiers for this compound.

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 2267-25-6 |

| Common Synonyms | 3,5-Difluorochlorobenzene, Benzene, 1-chloro-3,5-difluoro- |

| Molecular Formula | C₆H₃ClF₂ |

| Molecular Weight | 148.54 g/mol |

| InChI | InChI=1S/C6H3ClF2/c7-4-1-5(8)3-6(9)2-4/h1-3H |

| InChIKey | RFKBODCWHNDUTJ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1F)Cl)F |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| Appearance | Colorless liquid | |

| Boiling Point | 119-121 °C | |

| Density | 1.33 g/cm³ at 25 °C | |

| Refractive Index | n20/D 1.469 | |

| Flash Point | 27 °C (80.6 °F) | |

| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, diethyl ether, and acetone. |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be effectively achieved from 3,5-difluoroaniline via a Sandmeyer-type reaction. This procedure involves the diazotization of the aniline followed by a copper(I) chloride-catalyzed conversion to the corresponding aryl chloride. The following protocol is a representative method that can be adapted and scaled as needed.

Reaction Scheme

Caption: Synthesis of this compound from 3,5-difluoroaniline.

Materials and Equipment

-

3,5-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

-

Separatory funnel

-

Distillation apparatus

Step-by-Step Procedure

-

Diazotization of 3,5-Difluoroaniline:

-

In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

To the flask, add 3,5-difluoroaniline (e.g., 0.1 mol) and concentrated hydrochloric acid (e.g., 0.3 mol).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (e.g., 0.11 mol) in water (e.g., 20 mL) and place it in the dropping funnel.

-

Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension while maintaining the temperature between 0 and 5 °C. The addition should be slow enough to prevent the temperature from rising above 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt is indicated by a clear solution.

-

-

Sandmeyer Reaction:

-

In a separate beaker, prepare a solution of copper(I) chloride (e.g., 0.12 mol) in concentrated hydrochloric acid (e.g., 50 mL).

-

Cool this solution in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution to the cold copper(I) chloride solution with continuous stirring.

-

A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with water (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification

The crude this compound obtained after the work-up can be purified by fractional distillation under atmospheric pressure.

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Carefully distill the crude product, collecting the fraction that boils at approximately 119-121 °C.

-

The purity of the collected fraction should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of the final product and for identifying any potential byproducts.

-

GC Conditions (Typical):

-

Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

The expected mass spectrum will show a molecular ion peak at m/z 148 and a characteristic isotopic pattern for a monochlorinated compound (M+2 peak at m/z 150 with approximately one-third the intensity of the M peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the substitution pattern of the benzene ring.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR (400 MHz, CDCl₃): The spectrum will show complex multiplets in the aromatic region (approximately δ 6.7-7.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both fluorine and proton-proton interactions.

-

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum will exhibit four distinct signals for the aromatic carbons. The carbon atoms attached to fluorine will show large carbon-fluorine coupling constants (¹JC-F).

-

¹⁹F NMR (376 MHz, CDCl₃): The proton-decoupled ¹⁹F NMR spectrum will show a single resonance for the two equivalent fluorine atoms.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of high-value molecules.[1]

-

Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs), where the difluorophenyl moiety can confer desirable properties such as increased lipophilicity and metabolic stability.

-

Agrochemicals: This compound serves as a building block for the creation of novel herbicides and pesticides.

-

Materials Science: It is employed in the synthesis of specialty polymers and liquid crystals due to the unique electronic properties imparted by the halogen substituents.

Safety, Handling, and Disposal

As a flammable and potentially hazardous chemical, proper safety precautions must be strictly followed when handling this compound.

Hazard Identification

-

Physical Hazards: Flammable liquid and vapor.

-

Health Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and closed-toe shoes. All handling of the neat liquid should be performed in a certified chemical fume hood.

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite or sand).[2] Collect the absorbed material into a sealed container for proper disposal.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Disposal

-

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[3]

-

Collect waste in a properly labeled, sealed container designated for halogenated organic waste.[4][5]

-

Arrange for disposal through your institution's environmental health and safety department or a licensed hazardous waste disposal company.[2]

References

- BenchChem. (2025). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").

- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

- Hazardous Waste Segregation Guidelines. (n.d.). Retrieved from a university environmental health and safety website.

- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from a university safety and risk services website.

- Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories.

- Google Patents. (1994). Process for preparing 3,5-difluoroaniline. (US5294742A).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Storage of 4-Chloro-3-fluoronitrobenzene: A Manufacturer's Guide. Retrieved from the Ningbo Inno Pharmchem Co., Ltd. website.

- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Fluorobenzene. Retrieved from the New Jersey Department of Health website.

- European Patent Office. (1991). Process for preparing chloro-difluorobenzene. (EP 0447259 A1).

- Guidechem. (n.d.). What is the synthesis method and application of 3,5-Difluorochlorobenzene?.

- Carl ROTH. (2023).

- Fisher Scientific. (2025).

- Vanderbilt University. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry.

- Safety d

- Royal Society of Chemistry. (n.d.). ¹H-NMR and ¹³C-NMR Spectra.

- Quick Company. (n.d.).

- Shimadzu Corporation. (n.d.).

- Google Patents. (1996). Process for preparing 1,3-difluorobenzene. (US5504264A).

- The Royal Society of Chemistry. (n.d.).

- National Institute of Standards and Technology. (n.d.). Benzene,1-chloro-3,5-difluoro-. NIST Chemistry WebBook.

- SpectraBase. (2025). This compound - Optional[13C NMR] - Chemical Shifts.

- Chem-Impex. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). Benzene,1-chloro-3,5-difluoro-. NIST Chemistry WebBook.

- Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.

- ResearchGate. (2025). A Convenient Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene.

- BenchChem. (2025).

- 13C NMR Spectroscopy. (n.d.).

- Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene. (CA2191652A1).

- PubChem. (n.d.). CID 159732874 | C12H6Cl2F4.

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 1-Chloro-3,5-difluorobenzene

Introduction

1-Chloro-3,5-difluorobenzene (CAS No. 1435-43-4) is a pivotal chemical intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique electronic landscape conferred by its three halogen substituents. This guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactivity of this substrate. We will dissect the underlying electronic principles governing its reactivity, predict its regiochemical outcomes, and provide practical, field-proven protocols for key transformations. This document is designed to move beyond simple procedural outlines, offering causal explanations for experimental choices to empower researchers in their synthetic endeavors.

The Theoretical Framework: Unpacking the Dual Nature of Halogen Substituents

To understand the reactivity of this compound, one must first grasp the paradoxical role of halogen substituents in electrophilic aromatic substitution. The general mechanism for EAS is a two-step process involving the formation of a positively charged intermediate known as a sigma complex or arenium ion; the formation of this intermediate is the rate-determining step.[2]

Halogens exert two opposing electronic effects:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond framework. This effect destabilizes the positively charged sigma complex, making the ring less nucleophilic and thus deactivating it towards electrophilic attack compared to benzene.[3][4]

-

Resonance Effect (+R): The lone pair electrons on the halogen can be delocalized into the pi-system of the benzene ring. This donation of electron density helps to stabilize the sigma complex, particularly when the electrophile adds to the ortho or para positions.[5][6] This resonance donation is why halogens are ortho-, para-directors.

For halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect, resulting in a net deactivation of the aromatic ring.[7] However, the resonance effect is still sufficiently influential to direct incoming electrophiles to the ortho and para positions.

An important nuance exists among the halogens themselves. While fluorine is the most electronegative, leading to the strongest inductive withdrawal, it also exhibits the most effective resonance donation. This is due to the efficient overlap between the 2p orbital of carbon and the 2p orbital of fluorine. In contrast, the 3p orbital of chlorine overlaps less effectively with carbon's 2p orbital. Consequently, fluorobenzene is actually more reactive towards EAS than chlorobenzene, a counterintuitive fact if one only considers electronegativity.[8]

Table 1: Relative Rates of Nitration for Halobenzenes

| Compound | Relative Rate (Benzene = 1) |

| Fluorobenzene | 0.11 |

| Chlorobenzene | 0.02 |

| Bromobenzene | 0.06 |

| Iodobenzene | 0.13 |

| (Data sourced from reference[8]) |

Regiochemical Analysis of this compound

In this compound, the aromatic ring is substituted with three deactivating, ortho-, para-directing groups. The cumulative inductive withdrawal from three halogen atoms renders the ring significantly electron-deficient and therefore highly unreactive. Electrophilic substitution is challenging and requires forcing conditions.

The key question for synthetic utility is regioselectivity. We can predict the site of substitution by analyzing the additive directing effects of the three substituents on the available positions (C2, C4, C6).

-

Chlorine at C1: Directs an incoming electrophile to positions C2, C6 (ortho), and C4 (para).

-

Fluorine at C3: Directs an incoming electrophile to positions C2 and C4 (ortho).

-

Fluorine at C5: Directs an incoming electrophile to positions C4 and C6 (ortho).

The directing influences are summarized in the diagram below.

Caption: Directing effects of the substituents on this compound.

As the analysis shows:

-

Position C4 is targeted by all three halogens (para to Cl, ortho to both F atoms).

-

Positions C2 and C6 are each targeted by two halogens (ortho to Cl and one F atom).

Therefore, the C4 position is the most electronically activated site for electrophilic attack. Substitution at C2 or C6 is electronically less favorable and may also be subject to minor steric hindrance from the adjacent chlorine atom. The primary product of EAS on this substrate is predicted to be the C4-substituted isomer.

Experimental Protocols & Methodologies

The severe deactivation of the this compound ring necessitates the use of aggressive reaction conditions to achieve efficient conversion. Standard protocols used for benzene or activated derivatives will likely fail or provide negligible yields.

Workflow for Electrophilic Aromatic Substitution

The general workflow for performing EAS on this substrate is outlined below. Each step is critical for ensuring a safe and successful reaction with reproducible outcomes.

Caption: A generalized experimental workflow for EAS reactions.

Detailed Protocol: Nitration of this compound

This protocol describes the synthesis of 4-chloro-2,6-difluoronitrobenzene, the predicted major product.

Causality Statement: The use of a potent nitrating system (fuming HNO₃ in concentrated H₂SO₄) is essential. Concentrated sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is required to react with the strongly deactivated aromatic ring.[9]

Materials & Equipment:

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid (98%, ~3 mL per gram of substrate)

-

Fuming Nitric Acid (90%, 1.1 eq)

-

Ice-water bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Standard glassware for work-up and extraction (separatory funnel, beakers)

-

Ethyl acetate, brine

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

System Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

-

Acid Mixture Preparation: Carefully add concentrated H₂SO₄ to the flask. While maintaining the temperature at 0-5 °C, slowly add the fuming nitric acid via a dropping funnel. Rationale: This pre-cooling and slow addition safely manages the exothermic reaction of mixing strong acids and pre-forms the active nitronium ion electrophile.

-

Substrate Addition: Once the acid mixture is cooled and homogenous, add this compound dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Controlled addition prevents dangerous exotherms and minimizes potential side reactions.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 2-4 hours, monitoring progress with TLC or GC-MS.

-

Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. Rationale: This safely quenches the reaction by diluting the strong acids and precipitating the organic product.

-

Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Rationale: This washing sequence removes impurities and prepares the organic phase for drying.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-chloro-2,6-difluoronitrobenzene.

Conclusion

This compound presents a classic case of competing electronic effects in electrophilic aromatic substitution. While the three halogen atoms strongly deactivate the ring to attack, their ortho-, para-directing nature converges to predictably activate the C4 position. This makes the molecule a valuable, albeit challenging, substrate. Successful functionalization hinges on employing forcing reaction conditions to generate a sufficiently powerful electrophile. The methodologies and principles detailed in this guide provide a robust framework for researchers to harness the unique reactivity of this important building block for applications in drug discovery and materials science.

References

-

Quora. (2018). What is the reactivity of halogen on benzene towards an electrophilic substitution reaction? Available at: [Link]

-

Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Available at: [Link]

-

Upstem Academy. (2023). Electrophilic Substitution Reactions of benzene | Organic Chemistry. Available at: [Link]

-

Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

-

Crunch Chemistry. (2025). Explaining the reactivity of substituted benzenes. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Available at: [Link]

-

Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Available at: [Link]

-

KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]

-

Evans, M. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

- European Patent Office. (1991). Process for preparing chloro-difluorobenzene. Google Patents.

- Google Patents. (1996). Process for preparing 1,3-difluorobenzene.

-

SpringerLink. (2025). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Available at: [Link]

-

Quora. (2021). How to arrange these compounds from most reactive toward electrophilic aromatic substitution. Available at: [Link]

-

NIST WebBook. Benzene,1-chloro-3,5-difluoro-. Available at: [Link]

-